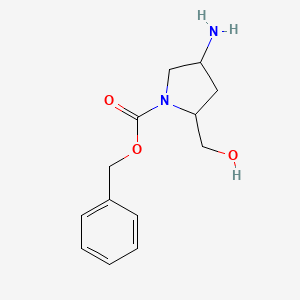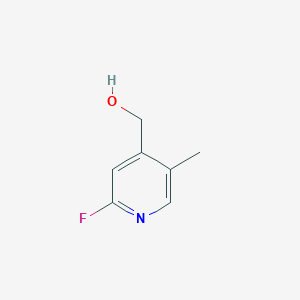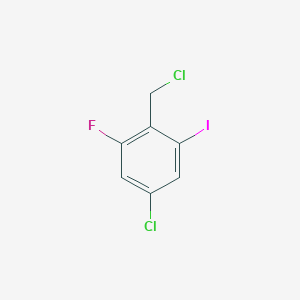
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene is an aromatic compound with a complex structure, featuring multiple halogen substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene typically involves multi-step reactions starting from simpler aromatic compounds. One common method involves the halogenation of a precursor compound through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial in scaling up the synthesis for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as solvent choice and temperature, play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with new carbon-carbon bonds .
Aplicaciones Científicas De Investigación
5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.
Industry: The compound can be used in the production of advanced materials, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene involves its interaction with molecular targets through its halogen substituents. These interactions can influence the compound’s reactivity and its ability to form new chemical bonds. The specific pathways involved depend on the type of reaction and the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other halogenated aromatic compounds such as:
- 5-Chloro-2-methoxyaniline
- 5-Chloro-2,4-dimethoxyaniline
- Methylisothiazolinone
Uniqueness
What sets 5-Chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene apart is its unique combination of halogen substituents, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where such properties are desired .
Propiedades
Fórmula molecular |
C7H4Cl2FI |
|---|---|
Peso molecular |
304.91 g/mol |
Nombre IUPAC |
5-chloro-2-(chloromethyl)-1-fluoro-3-iodobenzene |
InChI |
InChI=1S/C7H4Cl2FI/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2 |
Clave InChI |
UDHPPDRYGVJTCS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1F)CCl)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


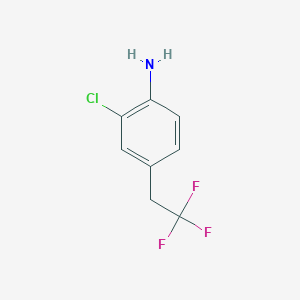

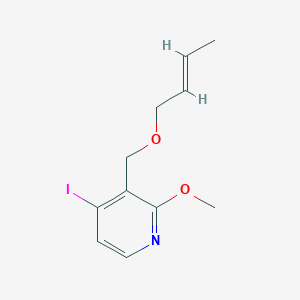
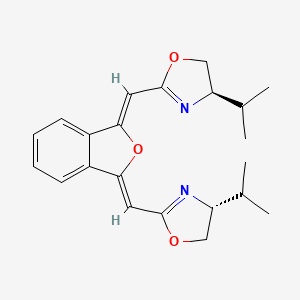
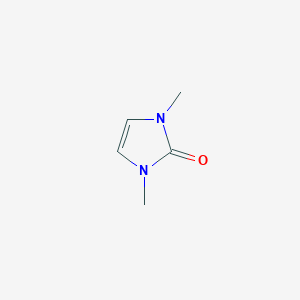
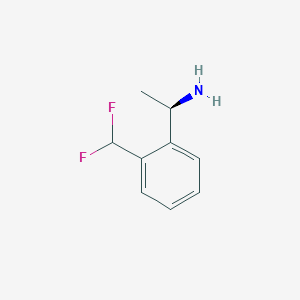
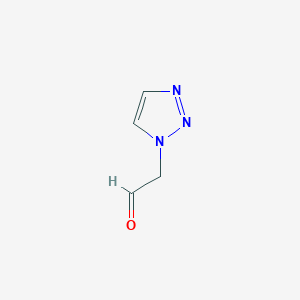
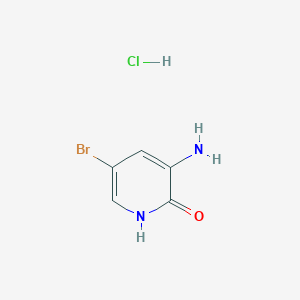
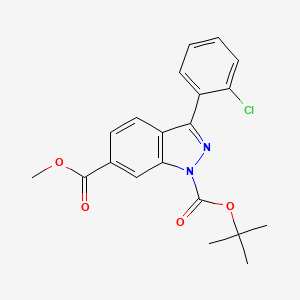
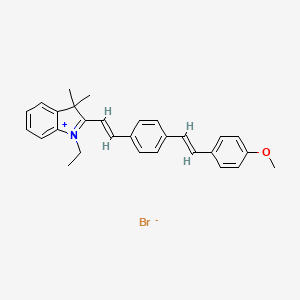
![3-(4-Phenoxyphenyl)-3H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15224792.png)
